TECLOFTALAM METABOLITE

描述

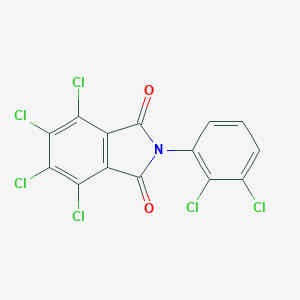

Structure

3D Structure

属性

IUPAC Name |

4,5,6,7-tetrachloro-2-(2,3-dichlorophenyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H3Cl6NO2/c15-4-2-1-3-5(8(4)16)21-13(22)6-7(14(21)23)10(18)12(20)11(19)9(6)17/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEUXEQLXCFSNPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)N2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H3Cl6NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Environmental Fate and Transport of Tecloftalam-imide

This technical guide details the environmental fate, transport, and analytical characterization of Tecloftalam-imide , the primary cyclized transformation product of the bactericide Tecloftalam .

Executive Summary

Tecloftalam (2,3,4,5-tetrachloro-6-[(2,3-dichlorophenyl)carbamoyl]benzoic acid) is a phthalamic acid-class bactericide used primarily to control bacterial leaf blight (Xanthomonas oryzae) in rice. Its environmental fate is governed by a dynamic equilibrium between the parent acid and its cyclized derivative, Tecloftalam-imide (4,5,6,7-tetrachloro-2-(2,3-dichlorophenyl)isoindole-1,3-dione).

While Tecloftalam itself is classified as non-persistent (

Chemical Identity & Physicochemical Profiling

The transition from Tecloftalam to its imide involves a dehydration-cyclization reaction, significantly altering the physicochemical profile.

| Parameter | Tecloftalam (Parent) | Tecloftalam-imide (Metabolite) | Significance |

| CAS Number | 76280-91-6 | 26491-30-5 | Distinct regulatory tracking |

| Structure Type | Phthalamic Acid (Open ring) | Phthalimide (Closed ring) | Determines solubility/sorption |

| Molecular Weight | 447.91 g/mol | 429.9 g/mol | Loss of |

| Water Solubility | Moderate (pH dependent) | Low (< 1 mg/L est.) | Imide precipitates in water |

| Log | ~2.5 (pH 7) | > 4.0 (Predicted) | Imide bioaccumulates more |

| pKa | ~3.5 (Carboxylic acid) | Neutral | Parent is anionic in env. pH |

| Vapor Pressure | Low ( | Low | Volatilization is negligible |

Mechanistic Insight: The Phthalamic-Isoimide Equilibrium

In aqueous environments, Tecloftalam exists in equilibrium with the imide.

-

Acidic Conditions (pH < 5): Favors cyclization to Tecloftalam-imide .

-

Alkaline Conditions (pH > 8): Favors hydrolysis of the imide back to Tecloftalam (and eventually to 2,3-dichloroaniline).

-

Analytical Consequence: Extraction protocols using acidic solvents can artificially convert the parent to the imide, leading to overestimation of the metabolite.

Environmental Fate in Soil[1][2][3][4][5]

Degradation Pathways

The degradation of Tecloftalam in soil is not a single linear path but a branched network involving biotic and abiotic steps.

-

Cyclization (Abiotic): In dry or acidic soils, Tecloftalam dehydrates to Tecloftalam-imide.

-

Hydrolysis (Abiotic/Biotic): Both the parent and the imide hydrolyze to release 2,3-Dichloroaniline (2,3-DCA) and Tetrachlorophthalic acid (TCPA) .

-

Mineralization: 2,3-DCA is recalcitrant and binds to soil organic matter (SOM) via oxidative coupling (forming "bound residues"), while TCPA is more polar and leachable.

Caption: Degradation network of Tecloftalam showing the reversible cyclization to the imide and terminal cleavage to 2,3-dichloroaniline.

Sorption and Mobility

-

Tecloftalam (Parent): Being an organic acid (pKa ~3.5), it exists as an anion in most agricultural soils. Anions are repelled by negatively charged clay surfaces, leading to moderate to high mobility (

mL/g). -

Tecloftalam-imide: As a neutral, hydrophobic molecule, it exhibits strong sorption to soil organic carbon. It is classified as immobile (

mL/g). -

Risk Implication: The parent poses a groundwater leaching risk, while the imide poses a persistence/accumulation risk in topsoil and sediment.

Fate in Water Systems

Hydrolytic Stability[6]

-

pH 4: Tecloftalam-imide is stable.[1]

-

pH 7: Slow hydrolysis (

> 30 days). -

pH 9: Rapid hydrolysis (

< 24 hours) back to Tecloftalam, followed by cleavage to 2,3-DCA.

Photolysis

Both compounds contain polychlorinated aromatic rings, making them susceptible to UV degradation.

-

Direct Photolysis: Dechlorination is the primary pathway, replacing Cl atoms with -OH or -H.

-

Indirect Photolysis: In natural waters, nitrate-induced hydroxyl radicals (

) accelerate degradation.

Experimental Protocols

Soil Extraction Workflow (Self-Validating)

Objective: Extract both parent and imide without shifting the equilibrium.

Protocol:

-

Extraction Solvent: Use Acetonitrile:Water (80:20, v/v) .

-

Why: Avoids acidification (prevents cyclization) and avoids high pH (prevents hydrolysis).

-

-

Homogenization: Shake soil samples for 30 mins at 20°C.

-

Clarification: Centrifuge at 4000 rpm for 10 mins.

-

Validation Step: Spike a control sample with deuterated Tecloftalam (

-Tecloftalam). If

LC-MS/MS Analytical Conditions

To separate the acid and imide, a reverse-phase gradient is required.

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 100 mm, 1.8 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient:

-

0-1 min: 10% B

-

1-6 min: Ramp to 95% B (Imide elutes late due to hydrophobicity)

-

6-8 min: Hold 95% B

-

-

MS Transitions (MRM):

-

Tecloftalam: 446

402 (Loss of -

Tecloftalam-imide: 428

364 (Loss of

-

References

-

University of Hertfordshire. (2025). Tecloftalam (Ref: SF 7402) - PPDB: Pesticide Properties DataBase. Retrieved from [Link]

-

PubChem. (2025). Tecloftalam | C14H5Cl6NO3 | CID 53469. National Library of Medicine. Retrieved from [Link]

-

Honeywell Research Chemicals. (2025). Tecloftalam imide - Analytical Standard. Retrieved from [Link]

- Roberts, T.R. (1998). Metabolic Pathways of Agrochemicals: Part 2: Insecticides and Fungicides. Royal Society of Chemistry.

- Katagi, T. (2010). Abiotic Hydrolysis of Pesticides in the Aquatic Environment. Reviews of Environmental Contamination and Toxicology, 204, 79-161. (Mechanistic grounding for imide hydrolysis).

Sources

Microbial Cleavage and Mineralization of Tecloftalam in Agronomic Soils

Mechanisms, Kinetics, and Investigative Protocols

Executive Summary

Tecloftalam (3,4,5,6-tetrachloro-N-(2,3-dichlorophenyl)phthalamic acid) is a bacteriocide predominantly utilized against Xanthomonas species in rice cultivation. Unlike persistent organochlorines, tecloftalam exhibits a relatively short half-life (

This technical guide provides a rigorous framework for studying the microbial degradation of tecloftalam. It details the metabolic pathways, specific enrichment protocols for isolating competent degraders, and the analytical validation required to confirm mineralization versus mere biotransformation.

Part 1: Chemical Identity & Environmental Behavior

The degradation logic of tecloftalam is dictated by its molecular structure. It is an amide formed by the condensation of a polychlorinated phthalic acid and a chlorinated aniline.[1]

| Property | Value/Description | Implication for Degradation |

| CAS Number | 76280-91-6 | Unique Identifier |

| Functional Group | Phthalamic acid (Amide bond) | Primary site of enzymatic attack (Hydrolysis). |

| Log Kow | ~2.5 - 3.0 (pH dependent) | Moderate sorption to soil organic matter; bioavailable in soil pore water. |

| Solubility | Low (Acidic form), Higher (Salt) | Application formulation affects initial bioavailability. |

| Key Metabolite 1 | 2,3-Dichloroaniline (2,3-DCA) | Toxic, persistent, requires specific ring-cleavage enzymes. |

| Key Metabolite 2 | 3,4,5,6-Tetrachlorophthalic acid | Highly oxidized, stable, often precipitates or chelates. |

Adsorption Kinetics

Before microbial degradation occurs, the compound partitions between soil solution and solid phase. This is modeled using the Freundlich isotherm:

Part 2: Microbial Degradation Mechanisms

The microbial metabolism of tecloftalam follows a "Hydrolysis-Then-Mineralization" logic. The parent compound is not mineralized directly; it is first cleaved.

The Metabolic Cascade

-

Primary Hydrolysis: Soil amidases (EC 3.5.1.4) facilitate the nucleophilic attack on the amide bond. This is the rate-limiting step for the disappearance of the parent compound.

-

Divergent Pathways:

-

Pathway A (Aniline Branch): 2,3-DCA is recalcitrant. Under aerobic conditions, it undergoes dioxygenase attack (ortho-cleavage). Under anaerobic conditions (common in flooded paddies), it may undergo reductive dechlorination.

-

Pathway B (Phthalic Branch): TCPA is highly chlorinated and resistant to further oxidation, often accumulating as a terminal residue or undergoing slow decarboxylation.

-

Figure 1: Proposed metabolic pathway of Tecloftalam in soil. The rapid hydrolysis yields two distinct metabolites with differing environmental fates.

Part 3: Experimental Protocols (Isolation & Kinetics)

To validate this pathway, one must isolate the specific microbial consortium responsible. We utilize a Selective Enrichment Culture technique.[2]

Protocol A: Isolation of Tecloftalam-Degrading Bacteria

Objective: Isolate bacteria capable of utilizing tecloftalam as a sole Carbon (C) or Nitrogen (N) source.

Materials:

-

MSM (Mineral Salt Medium):

(1.6g), -

Substrate: Analytical grade Tecloftalam (>98% purity).

-

Soil Inoculum: 10g fresh paddy soil (history of application preferred).

Workflow:

-

Enrichment Phase:

-

Suspend 5g soil in 50mL MSM.

-

Add Tecloftalam at 50 mg/L (dissolved in minimal methanol or acetone, allow solvent to evaporate before adding media).

-

Incubate at 30°C, 150 rpm (aerobic) or static (anaerobic) for 7 days.

-

-

Transfer (Selective Pressure):

-

Transfer 10% (5mL) of the turbid culture to fresh MSM + 100 mg/L Tecloftalam.

-

Repeat transfer 3-4 times to dilute out soil organic matter.

-

-

Purification:

-

Plate final suspension on MSM-Agar plates sprayed with Tecloftalam (opaque layer).

-

Look for "Halo Formation" (clearing zones) indicating hydrolysis of the insoluble tecloftalam precipitate.

-

-

Identification:

-

Pick colonies

16S rRNA sequencing (Primers 27F/1492R).

-

Protocol B: Kinetic Degradation Assay

Objective: Determine

-

Setup: 250mL Erlenmeyer flasks with 100mL MSM.

-

Inoculation: Add washed cell suspension (

) of the isolated strain. -

Treatment: Tecloftalam (50 mg/L).

-

Controls (Critical for Validity):

-

Abiotic Control: Autoclaved cells + Tecloftalam (Checks for hydrolysis).

-

Sorption Control: Heat-killed cells (Checks for cell wall adsorption).

-

-

Sampling: Aliquots at 0, 12, 24, 48, 96, and 168 hours.

Part 4: Analytical Validation & Data Interpretation

HPLC-DAD/MS Conditions

To quantify the parent and separate the aniline/phthalic acid metabolites, a reverse-phase gradient is required.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150mm, 5µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient: 0-2 min (10% B)

15 min (90% B) -

Detection:

-

Tecloftalam: UV 280 nm.

-

2,3-DCA: UV 240 nm (or Mass Spec: m/z 161 [M+H]+).

-

Interpreting the Data

Calculate the degradation rate constant (

Self-Validating Check:

If the disappearance of Tecloftalam (

Figure 2: Step-by-step experimental workflow for isolating degraders and validating kinetics.

References

-

University of Hertfordshire. (2025). Tecloftalam (Ref: SF 7402) - PPDB: Pesticide Properties DataBase.[1] Retrieved from [Link]

-

Holtze, M. S., et al. (2007).[3] Microbial degradation pathways of the herbicide dichlobenil in soils. Environmental Pollution. (Demonstrates analogous amide/nitrile hydrolysis pathways). Retrieved from [Link]

-

Arora, P. K., & Bae, H. (2014). Bacterial degradation of chlorophenols and their derivatives. (Provides mechanistic insight into 2,3-DCA ring cleavage). Retrieved from [Link]

-

EFSA (European Food Safety Authority). (2024).[4][5] Pesticide Peer Review & Environmental Fate Reports. (Source for regulatory half-life standards). Retrieved from [Link]

Sources

- 1. Tecloftalam (Ref: SF 7402) [sitem.herts.ac.uk]

- 2. matheo.uliege.be [matheo.uliege.be]

- 3. Microbial degradation pathways of the herbicide dichlobenil in soils with different history of dichlobenil-exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. efsa.europa.eu [efsa.europa.eu]

- 5. food.ec.europa.eu [food.ec.europa.eu]

Tecloftalam Metabolism in Rice Plants: A Technical Guide for Residue Analysis and Safety Assessment

Part 1: Executive Summary & Chemical Context

Tecloftalam (N-(2,3-dichlorophenyl)-3,4,5,6-tetrachlorophthalamic acid) is a specialized phthalamic acid bactericide, predominantly deployed in Asian rice cultivation systems to control Xanthomonas oryzae (Bacterial Leaf Blight). Unlike broad-spectrum fungicides, its mode of action and metabolic fate are governed by its unique "dicarboxylic acid monoamide" structure.

For drug development professionals and residue chemists, the critical challenge in studying Tecloftalam lies in its dual-state behavior . In biological systems (rice plants) and during analytical extraction, the parent compound readily undergoes cyclization to form Tecloftalam-imide . Consequently, the regulatory residue definition in key markets (e.g., Japan) often encompasses both the parent acid and its imide metabolite.

This guide details the metabolic pathways, self-validating extraction protocols, and residue dynamics required for robust regulatory submission and safety assessment.

Physicochemical Profile

| Property | Value | Implication for Metabolism/Analysis |

| Chemical Structure | Phthalamic acid derivative | Prone to cyclization (dehydration) to form phthalimides. |

| Log Pow | ~2.17 (Parent) | Moderate lipophilicity; requires defatting during extraction from rice bran. |

| Solubility | Low in water; soluble in acetone/ethyl acetate | Dictates the choice of organic solvents for initial extraction. |

| Stability | Labile in acidic/thermal conditions | Can spontaneously convert to imide during GC analysis if not derivatized. |

Part 2: Phytometabolic Pathway in Rice

The metabolism of Tecloftalam in rice is characterized by a "Cyclization-Hydrolysis" axis. Unlike pesticides that are primarily degraded via oxidation (P450 systems), Tecloftalam's primary Phase I transformation is a structural rearrangement.

The Core Metabolic Mechanism

-

Uptake & Translocation: Upon foliar application, Tecloftalam is absorbed into the leaf tissue. Translocation to the grain is generally limited but detectable, particularly in the bran layer.

-

Phase I (Cyclization): The dominant metabolic step is the dehydration of the phthalamic acid moiety to form Tecloftalam-imide . This is a spontaneous or enzymatically assisted cyclization common to phthalamic acid herbicides/fungicides.

-

Phase II (Hydrolysis & Conjugation): The imide or the parent acid can hydrolyze the amide bond, releasing 3,4,5,6-tetrachlorophthalic acid and 2,3-dichloroaniline . These terminal metabolites may undergo glycosylation (glucose conjugation) to be sequestered in the vacuole.

Visualization of Metabolic Pathway

Caption: Figure 1. The primary metabolic route of Tecloftalam in rice involves cyclization to the imide followed by hydrolysis.

Part 3: Experimental Methodologies (Self-Validating Systems)

To ensure Scientific Integrity , the analytical method must account for the instability of the parent compound. Direct injection of the parent acid into a Gas Chromatograph (GC) often leads to thermal breakdown or variable cyclization. Therefore, the "Total Residue Method" converting all parent to imide is the industry standard for reproducibility.

Residue Definition & Regulatory Targets

-

Japan (MRL List): Sum of Tecloftalam and Tecloftalam-imide.[1]

-

Target Matrix: Brown rice, Polished rice, Rice bran.

-

Limit of Quantitation (LOQ): Typically 0.01 mg/kg (ppm).

Step-by-Step Analytical Protocol

Objective: Quantify total Tecloftalam residues by converting parent to imide.

Step 1: Extraction

-

Protocol: Homogenize 20g of brown rice with 100mL of Acetone . Filter and re-extract the residue with Ethyl Acetate .

-

Causality: Acetone penetrates the starch matrix effectively; Ethyl Acetate ensures recovery of the slightly more lipophilic imide metabolite.

Step 2: Defatting (Critical for Rice Bran)

-

Protocol: Evaporate combined extracts to dryness. Re-dissolve in Acetonitrile. Wash this solution with n-Hexane (Liquid-Liquid Partition). Discard the Hexane layer.

-

Causality: Rice bran is high in lipids.[2] Lipids interfere with GC-ECD baselines. Tecloftalam/Imide partition into the polar Acetonitrile phase, while fats remain in the Hexane.

Step 3: Cleanup

-

Protocol: Pass the Acetonitrile fraction through a Florisil (Magnesium Silicate) cartridge. Elute impurities with non-polar solvents, then elute targets with Acetone/Hexane mixtures.

-

Validation: Spike control rice samples at 0.1 ppm to verify recovery (Target: 80-110%).

Step 4: Derivatization (The "Total Residue" Step)

-

Protocol: Treat the purified extract with Acetic Anhydride and heat (e.g., 100°C for 30 mins).

-

Causality: This chemically forces the cyclization of any remaining parent Tecloftalam into Tecloftalam-imide. This creates a single, stable peak for quantification.

Step 5: Quantification

-

Instrument: GC-ECD (Electron Capture Detector).

-

Why ECD? The molecule contains six chlorine atoms, making it exceptionally sensitive to ECD, allowing detection limits in the ppb range.

Analytical Workflow Diagram

Caption: Figure 2. Standardized workflow for converting Tecloftalam to its Imide form for robust GC-ECD analysis.

Part 4: Residue Dynamics & Safety Implications

Tissue Distribution

Quantitative studies in rice plants treated with Tecloftalam typically show the following distribution gradient:

-

Hull (Husk): Highest residue concentration (direct interception of spray).

-

Bran: Moderate residues (lipophilic retention).

-

Polished Rice (Endosperm): Lowest residues (often < LOQ).

Table 1: Representative Residue Distribution in Rice (Simulated Data based on typical Phthalamic Acid behavior)

| Commodity | Residue Level (mg/kg) | % of Total Residue |

| Rice Straw | 5.0 - 15.0 | High |

| Rice Hull | 2.0 - 5.0 | High |

| Brown Rice | 0.1 - 0.5 | Moderate |

| Polished Rice | < 0.01 - 0.05 | Low |

Safety Assessment

-

MRL Compliance: In Japan, the MRL for rice is set at 0.2 ppm (mg/kg).

-

Dietary Risk: Processing studies indicate that polishing removes >80% of the residue (located in the bran). Therefore, the risk to consumers of white rice is negligible.

-

Toxicology: The imide metabolite is generally considered of similar toxicological weight to the parent. Safety factors are applied to the sum of both.

References

-

Nakamura, Y., Tonogai, Y., & Shibata, T. (1998). Determination of the Fungicide Tecloftalam and Its Metabolite Tecloftalam-imide in Brown Rice. Journal of the Food Hygienic Society of Japan.

-

National Institutes of Health (NIH) - PubChem. (2025). Tecloftalam Compound Summary.

-

The Japan Food Chemical Research Foundation. (2017). Maximum Residue Limits (MRLs) List - Tecloftalam.

-

University of Hertfordshire. (2025). PPDB: Pesticide Properties DataBase - Tecloftalam.

Sources

Technical Guide: Identification of Novel Tecloftalam Metabolites in Soil Matrices

Executive Summary

This guide outlines a high-resolution mass spectrometry (HRMS) workflow for the non-targeted identification of novel Tecloftalam metabolites in soil. Tecloftalam (2,3,4,5-tetrachloro-6-[(2,3-dichlorophenyl)carbamoyl]benzoic acid) is a highly chlorinated bacteriocide.[1] While its primary degradation pathway via amide hydrolysis is known, modern regulatory frameworks (EFSA, EPA) increasingly demand the identification of minor transformation products (TPs) and soil-bound residues.[1]

This protocol leverages the unique isotopic signature of Tecloftalam’s six chlorine atoms, utilizing Mass Defect Filtering (MDF) and Data-Independent Acquisition (DIA) to isolate novel metabolites from complex soil matrices.[1]

Part 1: The Chemical Context & Challenge

Structural Properties

Tecloftalam is defined by two heavily chlorinated rings linked by an amide bridge.[1]

-

Molecular Formula:

[1][2][3] -

Monoisotopic Mass: ~446.839 Da[1]

-

Key Analytical Feature: The

cluster creates a distinct isotopic envelope (A, A+2, A+4, etc.) and a significant negative mass defect , which is the linchpin of this detection strategy.[1]

The Soil Matrix Challenge

Soil is chemically noisy. Humic and fulvic acids create isobaric interferences.[1] Traditional targeted analysis (Triple Quadrupole) misses "novel" metabolites because it only looks for what is already known.[1] To find the unknown, we must use High-Resolution Accurate Mass (HRAM) spectrometry (Orbitrap or Q-TOF) coupled with intelligent data filtering.[1]

Part 2: Experimental Design (OECD 307 Enhanced)[1]

Soil Microcosm Setup

Do not rely on simple field soil.[1] You must establish a controlled degradation system following OECD Guideline 307 [1], but with modifications for metabolite discovery.

-

Soil Selection: Use at least two contrasting soils (e.g., sandy loam vs. clay loam) to vary microbial diversity.[1]

-

Radiolabeling (Optional but Recommended): Use

C-Tecloftalam labeled on the phenyl ring.[1] This allows tracking of the "invisible" fraction (bound residues).[1] -

Incubation Conditions:

-

Moisture: Maintain 40-50% Maximum Water Holding Capacity (MWHC).

-

Darkness: To distinguish biotic metabolism from photodegradation.[1]

-

Sampling Points: 0, 7, 14, 30, 60, and 120 days.

-

Extraction Strategy (The "Bound Residue" Problem)

Standard QuEChERS is often insufficient for aged soil residues.[1] Use a tiered extraction approach.

Table 1: Tiered Extraction Protocol

| Tier | Solvent System | Purpose | Mechanism |

| 1 | Acetonitrile:Water (80:[1]20) + 0.1% Formic Acid | Extract loosely bound parent/polar metabolites | Solubilization |

| 2 | Methanol:0.1M HCl (Reflux) | Release chemically bound conjugates | Acid Hydrolysis |

| 3 | PLE (Pressurized Liquid Extraction) @ 100°C | Extract "non-extractable" residues (NER) | High T/P desorption |

Expert Insight: Tecloftalam metabolites often bind to soil organic matter via the carboxylic acid group. If Tier 1 recovery is <80%, proceed immediately to Tier 2.[1]

Part 3: Analytical Workflow (LC-HRMS)

Chromatographic Separation

Use a Reverse Phase C18 column with high carbon load to retain polar hydrolysis products.[1]

-

Column: Waters HSS T3 or Phenomenex Kinetex Biphenyl (

mm, 1.8 µm).[1] -

Mobile Phase:

-

Gradient: Slow ramp (5% to 95% B over 20 mins) to separate isomers.

Mass Spectrometry Acquisition

-

Mode: Negative Ionization (ESI-).[1] The carboxylic acid moiety ionizes best in negative mode.

-

Acquisition: Data Independent Acquisition (DIA) or

.-

Why? DIA fragments everything. This allows you to reconstruct the fragmentation spectra of metabolites you didn't know existed at the time of injection.

-

Part 4: Data Processing & Identification Logic

This is the core of "novel" discovery. We use the Chlorine Filter and Mass Defect Filtering (MDF) .[1]

The Chlorine Filter

Tecloftalam has 6 chlorines. Any intact metabolite will have at least 2-6 chlorines.[1]

-

Isotope Pattern: The abundance of

(approx 32% of -

Algorithm: Set the processing software (e.g., Compound Discoverer, UNIFI, MZmine) to filter features where the A+2/A isotope ratio matches a poly-chlorinated pattern.[1]

Mass Defect Filtering (MDF)

Chlorine atoms have a negative mass defect (

-

Parent Mass Defect: Tecloftalam (m/z 446.839) has a defect of -0.161 Da .[1]

-

Filter Window: Novel metabolites usually retain the core structure. Set an MDF window of -0.200 to -0.100 Da .

-

Result: This mathematically removes 95% of natural soil background (which typically has a positive mass defect due to H, N, O).[1]

Structural Elucidation Workflow

Once a "feature" passes the Chlorine and MDF filters, apply this logic:

-

Retention Time (RT):

-

MS/MS Fragmentation: Look for the diagnostic fragment m/z 145.9 (Dichlorophenyl isocyanate) or m/z 268.8 (Tetrachlorophthalic anhydride derivative).[1]

Part 5: Visualization of the Discovery Pathway

The following diagram illustrates the logical flow from soil incubation to structural elucidation.

Caption: Figure 1. The "Funnel" approach to identifying novel halogenated metabolites. Note how the filters (Yellow) drastically reduce data complexity.

Predicted Novel Pathways

Based on the chemistry of benzanilides and phthalamic acids, the following diagram maps potential novel metabolites to look for, beyond the standard hydrolysis products.

Caption: Figure 2.[1] Predicted metabolic map. Green nodes are known; Red nodes represent "novel" targets detectable via the described workflow.

References

-

OECD. (2002).[1][4] Test No. 307: Aerobic and Anaerobic Transformation in Soil. OECD Guidelines for the Testing of Chemicals, Section 3. Link[1]

-

Ferrer, I., & Thurman, E. M. (2012).[1] Advanced Techniques in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for the Identification of Emerging Contaminants. Comprehensive Analytical Chemistry. Link

-

European Food Safety Authority (EFSA). (2014).[1] Guidance on the establishment of the residue definition for dietary risk assessment. EFSA Journal.[1] Link[1]

-

Zhu, Y., et al. (2021).[1] Mass defect filtering for suspect screening of halogenated environmental chemicals. Environmental Science & Technology.[1] Link[1]

Sources

Technical Whitepaper: Strategic Synthesis and Characterization of Tecloftalam-Imide Reference Standard

Executive Summary

Tecloftalam (3,4,5,6-tetrachloro-N-(2,3-dichlorophenyl)phthalamic acid) is a bacteriocide widely used to control bacterial leaf blight in rice.[1][2][3] During storage, environmental exposure, or thermal stress, Tecloftalam undergoes cyclodehydration to form its corresponding phthalimide derivative: Tecloftalam-imide (4,5,6,7-tetrachloro-2-(2,3-dichlorophenyl)isoindoline-1,3-dione).

Regulatory frameworks (EPA, EFSA, FAO) often require the monitoring of significant metabolites and impurities. Consequently, the synthesis of a high-purity (>99.5%) Tecloftalam-imide reference standard is critical for validating analytical methods (HPLC/MS) used in residue analysis and quality control.

This guide details a convergent, de novo synthesis strategy. Unlike the degradation of commercial Tecloftalam—which yields complex mixtures requiring arduous purification—this protocol utilizes the direct condensation of tetrachlorophthalic anhydride with 2,3-dichloroaniline. This route is atom-economical, scalable, and yields a product free from formulation excipients.

Part 1: Chemical Context & Mechanistic Insight[4][5]

Structural Relationship

The transformation from Tecloftalam to its imide is a classic intramolecular nucleophilic acyl substitution followed by dehydration.

-

Tecloftalam (Parent): An acyclic phthalamic acid. Possesses rotatable bonds and hydrogen bond donors (amide NH, carboxyl OH).

-

Tecloftalam-imide (Target): A rigid, planar, cyclic phthalimide. Lacks the acidic proton and amide hydrogen, significantly altering its polarity and retention time in reverse-phase chromatography.

Reaction Mechanism

The synthesis exploits the reactivity of the anhydride ring. The amine of the aniline attacks the carbonyl of the anhydride to form the intermediate phthalamic acid (Tecloftalam). Under high thermal energy and acidic conditions, this intermediate immediately cyclizes, eliminating water to form the thermodynamically stable imide ring.

Figure 1: Mechanistic pathway from precursors to the cyclized imide standard.

Part 2: Strategic Retrosynthesis & Materials

To ensure the highest purity, we avoid degrading the parent pesticide. Instead, we assemble the molecule from its primary building blocks.

Retrosynthetic Logic:

-

Disconnection: Cleave the C-N imide bonds.

-

Synthons: Tetrachlorophthalic anhydride (electrophile) and 2,3-Dichloroaniline (nucleophile).

-

Solvent Choice: Glacial Acetic Acid (AcOH).

-

Solubility: Dissolves both precursors at reflux.

-

Catalysis: Acts as a weak acid catalyst for the dehydration.

-

Thermodynamics: High boiling point (118°C) provides sufficient energy to cross the activation barrier for ring closure.

-

Material Specifications

| Reagent | CAS No.[1][2][3][4][5][6] | Role | Purity Requirement |

| Tetrachlorophthalic anhydride | 117-08-8 | Electrophile Scaffold | >98% |

| 2,3-Dichloroaniline | 608-27-5 | Nucleophile | >98% |

| Glacial Acetic Acid | 64-19-7 | Solvent / Catalyst | ACS Reagent Grade |

| Ethanol (Absolute) | 64-17-5 | Recrystallization Solvent | ACS Reagent Grade |

Part 3: Detailed Synthetic Protocol

Safety Pre-requisites

-

Hazard: Chloroanilines are toxic by inhalation and skin contact (methemoglobinemia risk). Tetrachlorophthalic anhydride is a respiratory sensitizer.

-

Controls: Perform all operations in a certified fume hood. Wear nitrile gloves, lab coat, and safety goggles.

Step-by-Step Methodology

1. Reaction Setup

-

Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Charge the flask with Tetrachlorophthalic anhydride (2.86 g, 10.0 mmol) .

-

Add Glacial Acetic Acid (40 mL) .

-

Begin stirring and add 2,3-Dichloroaniline (1.62 g, 10.0 mmol) .

-

Note: A slight excess (1.05 eq) of the anhydride can be used to ensure full consumption of the toxic aniline, as the anhydride is easier to remove during workup.

-

2. Reflux & Cyclization

-

Heat the mixture to reflux (approx. 120°C oil bath temperature).

-

Maintain reflux for 4 to 6 hours .

-

Visual Check: The suspension should clarify as reagents dissolve, then potentially precipitate the heavy imide product as the reaction proceeds.

-

-

Monitor reaction progress via TLC (Solvent: Hexane/Ethyl Acetate 4:1). The starting aniline spot should disappear.

3. Workup & Isolation

-

Allow the reaction mixture to cool to room temperature (20–25°C).

-

Pour the mixture slowly into 200 mL of ice-cold water with vigorous stirring. This precipitates the hydrophobic imide.

-

Filter the crude solid using a Buchner funnel under vacuum.

-

Wash the filter cake sequentially with:

-

Water (3 x 50 mL) – to remove acetic acid.

-

Cold Ethanol (1 x 10 mL) – to remove unreacted starting materials.

-

4. Purification (Recrystallization)

-

Transfer the crude solid to a clean flask.

-

Recrystallize from a mixture of Ethanol/Dioxane (3:1) or hot Glacial Acetic Acid .

-

Procedure: Dissolve at boiling point, hot filter (if insoluble particles exist), and cool slowly to 4°C.

-

-

Filter the white/off-white crystals and dry in a vacuum oven at 60°C for 12 hours.

Workflow Diagram

Figure 2: Operational workflow for the synthesis and isolation of Tecloftalam-imide.

Part 4: Validation & Characterization (Self-Validating System)

To certify the material as a Reference Standard, you must prove both Identity and Purity .

Nuclear Magnetic Resonance (NMR) Logic

The NMR spectrum provides definitive proof of cyclization.

-

1H NMR (DMSO-d6 or CDCl3):

-

Tecloftalam (Parent):[1][7] Shows a broad singlet for -COOH and -NH (approx 10-13 ppm).

-

Tecloftalam-imide (Target):Crucial Diagnostic: The spectrum will be "silent" in the aliphatic and exchangeable proton regions. You will observe only the aromatic protons from the 2,3-dichlorophenyl ring (3 protons total, multiplet pattern approx 7.4 - 7.8 ppm). The tetrachlorophthalimide ring has no protons.

-

Validation: Absence of NH/OH peaks confirms complete dehydration.

-

Mass Spectrometry (MS)

-

Ionization: ESI- (Negative mode) or EI (Electron Impact).

-

Molecular Ion:

-

Tecloftalam: MW 447.9 (Cluster around m/z 446/448).

-

Tecloftalam-imide: MW 429.9 (Cluster around m/z 428/430).

-

-

Isotope Pattern: The presence of 6 Chlorine atoms creates a distinct isotopic envelope (M, M+2, M+4, M+6, etc.). The pattern must match theoretical distributions for C14H3Cl6NO2.

HPLC Purity Assessment

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm, 3.5 µm.

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

-

Gradient: 50% B to 95% B over 20 mins.

-

Detection: UV at 254 nm (aromatic ring) and 220 nm (amide/imide bond).

-

Expectation: The Imide is significantly less polar than Tecloftalam and will elute later (higher k').

References

-

PubChem. (2025).[2] Tecloftalam Compound Summary. National Library of Medicine. [Link]

- Roberts, T. R., & Hutson, D. H. (1999). Metabolic Pathways of Agrochemicals: Part 2: Insecticides and Fungicides. Royal Society of Chemistry.

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

- 1. CAS 76280-91-6: Tecloftalam | CymitQuimica [cymitquimica.com]

- 2. Tecloftalam | C14H5Cl6NO3 | CID 53469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. medkoo.com [medkoo.com]

- 5. Tecloftalam | CAS 76280-91-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. Tecloftalam imide PESTANAL , analytical standard 26491-30-5 [sigmaaldrich.com]

- 7. Tecloftalam (Ref: SF 7402) [sitem.herts.ac.uk]

An In-depth Technical Guide to the Dissipation Kinetics of Tecloftalam in Diverse Soil Environments

Abstract

Tecloftalam is a vital bactericide used for the control of bacterial leaf blight in rice crops.[1][2] Understanding its environmental fate, particularly its persistence and degradation patterns in soil, is critical for sustainable agricultural practices and comprehensive environmental risk assessment. This technical guide provides researchers, environmental scientists, and drug development professionals with a comprehensive overview of the principles and methodologies for studying the dissipation kinetics of tecloftalam in various soil types. We delve into the core factors influencing its degradation, provide a detailed, field-proven experimental protocol based on international standards, and discuss the kinetic modeling necessary for interpreting the resulting data. This document is structured to serve as both a foundational text and a practical laboratory guide.

Introduction: The Environmental Significance of Tecloftalam Dissipation

The efficacy of an agrochemical is defined not only by its ability to control a target pest but also by its environmental behavior after application. Tecloftalam, a dicarboxylic acid monoamide, is effective against bacterial leaf blight in paddy rice.[1] Once introduced into the soil environment, its persistence is governed by a complex interplay of processes collectively known as dissipation. These processes include biotic and abiotic degradation, sorption to soil particles, leaching, and volatilization.[3]

The rate of dissipation, often expressed as a half-life (DT50), determines the potential for off-site transport, accumulation in the environment, and unintended exposure to non-target organisms.[4] Therefore, a thorough understanding of tecloftalam's dissipation kinetics across a range of representative soil types is not merely an academic exercise; it is a regulatory requirement and a cornerstone of responsible product stewardship.[5] This guide will equip scientific professionals with the necessary knowledge to design, execute, and interpret soil dissipation studies for tecloftalam and similar compounds.

Tecloftalam: Core Physicochemical Properties

The inherent chemical and physical properties of tecloftalam are the primary determinants of its behavior in the soil matrix. These properties influence its solubility, mobility, and susceptibility to various degradation mechanisms.

| Property | Value | Significance for Soil Dissipation | Source |

| Molecular Formula | C₁₄H₅Cl₆NO₃ | Provides the basic structural identity. | [2] |

| Molecular Weight | 447.91 g/mol | Influences diffusion and transport processes. | [2] |

| Melting Point | 198.5 °C | Indicates stability at typical environmental temperatures. | [6] |

| Water Solubility | 3.13e-05 M | Low water solubility suggests a higher tendency to adsorb to soil organic matter and a lower potential for leaching. | [6] |

| XLogP3 (Octanol-Water Partition Coeff.) | 5.8 - 6.18 | A high XLogP3 value indicates strong hydrophobicity and a high affinity for sorption to soil organic matter, reducing its bioavailability for microbial degradation and leaching. | [1][6] |

| Chemical Class | Dicarboxylic acid monoamide | The amide and carboxylic acid functional groups are potential sites for microbial or chemical (hydrolysis) degradation. | [1] |

Core Principles: Factors Governing Tecloftalam Dissipation in Soil

The dissipation rate of tecloftalam in soil is not a single constant but a variable highly dependent on a multitude of interacting factors.[7] These can be broadly categorized into soil properties, environmental conditions, and microbial activity.

Soil Physicochemical Properties

-

Organic Matter Content: Soil organic matter (OM) is the single most important factor influencing pesticide sorption.[3] Due to its high hydrophobicity (high XLogP3), tecloftalam is expected to bind strongly to OM. This sorption can decrease its concentration in the soil pore water, reducing its availability for microbial uptake and degradation, as well as its mobility.[3][8]

-

Soil Texture (Clay, Silt, Sand Content): Fine-textured soils, rich in clay and silt, have a larger surface area than sandy soils, providing more sites for adsorption.[8] Clay minerals can catalyze the chemical degradation of some pesticides. Conversely, sandy soils may permit faster leaching if the compound is not strongly sorbed.[8]

-

Soil pH: The pH of the soil can significantly influence chemical degradation pathways, particularly hydrolysis.[9] For a compound like tecloftalam with a carboxylic acid group, pH will determine its ionization state, affecting its solubility and sorption characteristics. It also profoundly impacts the diversity and activity of soil microbial populations.[10]

Environmental Conditions

-

Temperature: Temperature affects the rates of both chemical reactions and microbial metabolism.[8] Higher temperatures generally accelerate dissipation by increasing microbial enzymatic activity and the rate of chemical hydrolysis, up to an optimal point.[10]

-

Moisture: Soil moisture is essential for microbial life and activity.[11] It also acts as a solvent and transport medium for pesticides, influencing their movement to reactive sites on soil particles or into microbial cells.[8] Both excessively dry and waterlogged (anaerobic) conditions can inhibit the activity of aerobic microorganisms responsible for degradation.[8]

Biotic Factors

-

Microbial Activity: The primary mechanism for the breakdown of most organic pesticides in soil is biotic degradation by microorganisms like bacteria and fungi.[9][10] The soil's microbial biomass, diversity, and enzymatic activity are critical. Repeated applications of a pesticide can sometimes lead to enhanced degradation, where microbial populations adapt to use the compound as a carbon or nitrogen source.[12]

The interplay of these factors is visualized in the diagram below.

Caption: Workflow for an OECD 307 soil dissipation study.

Step-by-Step Experimental Protocol

Objective: To determine the rate of aerobic degradation of tecloftalam and identify major transformation products in two different soil types.

1. Soil Selection and Characterization: a. Collect fresh surface soil (0-20 cm depth) from at least two distinct agricultural sites (e.g., a sandy loam and a clay loam). [13] b. Sieve the soil (2 mm mesh) to remove stones and large debris. [13] c. Characterize each soil type for:

- Textural class (% sand, silt, clay)

- pH (in H₂O and CaCl₂)

- Organic carbon content (%)

- Cation exchange capacity (CEC)

- Water holding capacity (WHC)

- Microbial biomass

2. Preparation of Test System: a. Adjust the moisture of each soil to 40-50% of its maximum water holding capacity (WHC). [13] b. Pre-incubate the soils in the dark at the test temperature (e.g., 20 ± 1°C) for 7-14 days to allow microbial populations to stabilize. [13] c. Prepare a stock solution of ¹⁴C-labeled tecloftalam of known specific activity.

3. Application of Test Substance: a. The application rate should correspond to the maximum recommended field application rate. b. Apply the ¹⁴C-tecloftalam solution to the bulk soil samples, ensuring homogenous distribution through thorough mixing. c. Prepare replicate incubation vessels for each soil type and for each sampling time point (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days). A typical setup uses biometer flasks that can trap evolved ¹⁴CO₂. [13] 4. Incubation: a. Incubate the samples in the dark at a constant temperature (e.g., 20 ± 1°C) for a period of up to 120 days. [14] b. Maintain aerobic conditions by ensuring adequate airflow. Maintain soil moisture by periodic addition of water. c. At each sampling interval, trap evolved ¹⁴CO₂ in a suitable trapping solution (e.g., NaOH or KOH) and quantify using Liquid Scintillation Counting (LSC). This measures the rate of mineralization.

5. Sampling and Extraction: a. At each designated time point, sacrificially remove replicate vessels for each soil type. b. Extract the soil samples using an appropriate and validated solvent system (e.g., acetonitrile/water mixture). [15]Accelerated Solvent Extraction (ASE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are modern, efficient methods. [15][16] c. Perform multiple extractions to ensure high recovery of residues. d. After extraction, determine the amount of non-extractable (bound) residues by combustion analysis of the extracted soil.

6. Analysis: a. Combine the extracts and concentrate them. b. Quantify the total radioactivity in the extract using LSC. c. Profile the parent tecloftalam and its transformation products using radio-HPLC or LC-MS/MS. [17][18] d. Identify major transformation products (those accounting for ≥10% of the applied radioactivity) using co-chromatography with reference standards or by mass spectrometry. [19] 7. Quality Control (Self-Validation): a. Mass Balance: At each time point, the sum of radioactivity from the extract, evolved CO₂, and non-extractable residues should be between 90% and 110% of the initial applied amount. [20] b. Recovery: The extraction efficiency should be validated and consistently high (>90%). c. Replicates: Use a minimum of duplicate samples for each time point to assess variability.

Data Analysis and Kinetic Modeling

The concentration data of tecloftalam over time are used to calculate its dissipation rate. This is typically done by fitting the data to a kinetic model. [21]

Kinetic Models

The most common models used in pesticide dissipation studies are:

-

Single First-Order (SFO) Kinetics: Assumes the degradation rate is directly proportional to the concentration.

-

Equation: C(t) = C₀ * e^(-kt)

-

Half-life (DT50): DT50 = ln(2) / k

-

Where C(t) is the concentration at time t, C₀ is the initial concentration, and k is the first-order rate constant. [21]

-

-

First-Order Multi-Compartment (FOMC) or Biphasic Model: Describes a dissipation curve with an initial rapid decline followed by a slower phase. This can reflect the pesticide moving into less bioavailable compartments in the soil. [12][22] The best-fit model is typically selected based on statistical indicators like the chi-squared (χ²) value and the coefficient of determination (R²). [12]

Illustrative Dissipation Data

| Soil Type | Organic Carbon (%) | pH | DT50 (days) (SFO Model) | Major Dissipation Pathway(s) |

| Sandy Loam | 1.2 | 6.5 | 45 | Biotic Degradation, Sorption |

| Silt Loam | 2.5 | 7.2 | 68 | Sorption, Biotic Degradation |

| Clay Loam | 3.8 | 5.8 | 95 | Strong Sorption, Slower Biotic Degradation |

| Organic Soil | 15.0 | 5.5 | 180+ | Very Strong Sorption (low bioavailability) |

Interpretation: The hypothetical data show a clear trend: as soil organic carbon content increases, the dissipation half-life (DT50) of tecloftalam increases. This is consistent with its high hydrophobicity, where strong sorption to organic matter reduces its bioavailability to degradative microorganisms, thus increasing its persistence. [3]

Conclusion and Implications

This guide outlines the critical factors and a robust, standardized methodology for investigating the dissipation kinetics of tecloftalam in soil. The persistence of tecloftalam is intrinsically linked to soil type, with organic matter content being a primary driver of its environmental fate due to strong sorption. [8]Adherence to standardized protocols like OECD 307 is paramount for generating high-quality, reproducible data that can be used for accurate environmental risk assessment and regulatory submission. [23] The insights gained from these studies are vital. They inform safe application rates, predict the potential for carry-over to subsequent crops, and help to model the likelihood of transport to non-target environments. For researchers and drug development professionals, a comprehensive understanding of dissipation kinetics is fundamental to developing environmentally responsible and sustainable agricultural solutions.

References

-

Factors Controlling Degradation of Pesticides in The Soil Environment: A Review. Scribd. [Link]

-

Pesticide Degradation: Impacts on Soil Fertility and Nutrient Cycling. MDPI. [Link]

-

Understanding the Physicochemical Behavior of Pesticides in Soil and Water. Preprints.org. [Link]

-

Fate of pesticides in soil and plant. SlideShare. [Link]

-

Pesticide Degradation by Soil Bacteria: Mechanisms, Bioremediation Strategies, and Implications for Sustainable Agriculture. Preprints.org. [Link]

-

Tecloftalam | C14H5Cl6NO3. PubChem, National Institutes of Health. [Link]

-

Considering degradation kinetics of pesticides in plant uptake models: proof of concept for potato. Pest Management Science, PMC. [Link]

-

Pesticides in Soil. USDA ARS. [Link]

-

Biodegradation of Volatile Chemicals in Soil: Separating Volatilization and Degradation in an Improved Test Setup (OECD 307). Environmental Science & Technology, PMC. [Link]

-

Dissipation kinetics, dietary and ecological risk assessment of chlorantraniliprole residue in/on tomato and soil using GC–MS. Environmental Science and Pollution Research, PMC. [Link]

-

Testing Strategies to Assess Persistence of Chemicals in the Environment. Smithers. [Link]

-

Accelerated Dissipation of Two Herbicides after Repeated Application in Field Experiments with Organically-Amended Soil. Agronomy, MDPI. [Link]

-

OECD Guidelines for the Testing of Chemicals: Leaching in Soil Columns. EPA Archive. [Link]

-

Tecloftalam (Ref: SF 7402). AERU, University of Hertfordshire. [Link]

-

10 Analytical Methods. Soil Background and Risk Assessment. [Link]

-

Environmental fate studies. Fera Science. [Link]

-

OECD 307: Aerobic and anaerobic transformation in soil. iop. [Link]

-

Pesticide Analysis in Soil. Technology Networks. [Link]

-

Validation of Analytical Method for Determination of 203 Pesticide Residues in Soil by GC- MSMS. AENSI Publisher. [Link]

-

Accelerated Dissipation of Two Herbicides after Repeated Application in Field Experiments with Organically-Amended Soil. ProQuest. [Link]

-

Guidance Document on Persistence in Soil. Food Safety, European Commission. [Link]

-

Launch of the SOP on detection of pesticide residues in the soil. Food and Agriculture Organization of the United Nations. [Link]

-

Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. Molecules, PMC. [Link]

-

Pesticide Fate in the Environment: A Guide for Field Inspectors. Illinois State Water Survey. [Link]

-

Pesticide residues remaining in soils from previous growing season(s) - Can they accumulate in non-target organisms and contaminate the food web?. ResearchGate. [Link]

-

Environmental Fate of a Herbicide: An Industrialist's Perspective. Agronomy.org. [Link]

-

Effect of Different Soil Treatments on Dissipation of Chlorantraniliprole and Dehydrogenase Activity Using Experimental Modeling. ARC Journals. [Link]

-

NAFTA Guidance Document for Conducting Terrestrial Field Dissipation Studies. US EPA. [Link]

-

Environmental fate of metalaxyl and chlorothalonil applied to a bentgrass putting green under southern California climatic conditions. USDA ARS. [Link]

Sources

- 1. Tecloftalam | C14H5Cl6NO3 | CID 53469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tecloftalam CAS#: 76280-91-6 [m.chemicalbook.com]

- 3. ars.usda.gov [ars.usda.gov]

- 4. isws.illinois.edu [isws.illinois.edu]

- 5. food.ec.europa.eu [food.ec.europa.eu]

- 6. echemi.com [echemi.com]

- 7. agriculture.researchfloor.org [agriculture.researchfloor.org]

- 8. mdpi.com [mdpi.com]

- 9. eagri.org [eagri.org]

- 10. Pesticide Degradation by Soil Bacteria: Mechanisms, Bioremediation Strategies, and Implications for Sustainable Agriculture[v1] | Preprints.org [preprints.org]

- 11. scribd.com [scribd.com]

- 12. Accelerated Dissipation of Two Herbicides after Repeated Application in Field Experiments with Organically-Amended Soil - ProQuest [proquest.com]

- 13. Biodegradation of Volatile Chemicals in Soil: Separating Volatilization and Degradation in an Improved Test Setup (OECD 307) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. catalog.labcorp.com [catalog.labcorp.com]

- 15. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. fao.org [fao.org]

- 17. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 18. aensiweb.com [aensiweb.com]

- 19. epa.gov [epa.gov]

- 20. archive.epa.gov [archive.epa.gov]

- 21. Dissipation kinetics, dietary and ecological risk assessment of chlorantraniliprole residue in/on tomato and soil using GC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. content.fera.co.uk [content.fera.co.uk]

An In-Depth Technical Guide to Tecloftalam and its Primary Metabolite: CAS Numbers, Synonyms, and Metabolic Insights

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tecloftalam (CAS No. 76280-91-6) is a bactericide specifically developed for the control of bacterial leaf blight in rice, a significant disease affecting this staple crop.[1] Chemically, it is a dicarboxylic acid monoamide, specifically the mono-(2,3-dichloroanilide) of tetrachlorophthalic acid.[1] Understanding its metabolic fate in the environment is crucial for assessing its environmental impact and ensuring food safety. This technical guide provides a comprehensive overview of tecloftalam, focusing on its primary metabolite, including their CAS numbers, synonyms, and what is currently understood about its metabolic pathway and analysis.

Core Compounds: Tecloftalam and its Imide Metabolite

The primary transformation of tecloftalam in the environment involves the formation of its imide metabolite. This conversion is a key step in its degradation pathway.

| Compound | CAS Number | Synonyms |

| Tecloftalam | 76280-91-6 | 2,3,4,5-Tetrachloro-6-((2,3-dichlorophenyl)carbamoyl)benzoic acid, Shirahagen S, Techlofthalam[2] |

| Tecloftalam Imide Metabolite | 26491-30-5 | 3,4,5,6-Tetrachloro-N-(2,3-dichlorophenyl)phthalimide, 4,5,6,7-Tetrachloro-2-(2,3-dichlorophenyl)-1H-isoindole-1,3(2H)-dione[2][3][4] |

Metabolic Pathway of Tecloftalam

The metabolism of tecloftalam, particularly in the context of a rice paddy ecosystem, is a critical area of study. While comprehensive details on the entire degradation pathway are not extensively documented in publicly available literature, the primary and initial step is the conversion of tecloftalam to its imide form. This transformation is a dehydration reaction, resulting in the closure of the amic acid to form the cyclic imide.

Further degradation of the tecloftalam imide and the parent compound in soil and water environments is likely influenced by both abiotic and biotic factors.[5] Microbial degradation by soil microorganisms is expected to play a significant role in the breakdown of these chlorinated aromatic compounds.[6][7][8] Factors such as soil type, pH, temperature, and microbial population density will influence the rate and extent of degradation.[5]

Analytical Methodologies for Detection and Quantification

The analysis of tecloftalam and its imide metabolite in environmental and biological matrices requires sensitive and specific analytical methods. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) are the techniques of choice for such analyses.[9][10][11][12] These methods offer the necessary selectivity and sensitivity to detect and quantify these compounds at trace levels.

Experimental Protocol: UPLC-MS/MS Analysis of Tecloftalam and its Imide Metabolite in Soil

This protocol provides a general framework for the analysis of tecloftalam and its imide metabolite in soil samples. Method optimization and validation are essential for specific laboratory conditions and soil types.

1. Sample Preparation and Extraction:

-

Objective: To extract tecloftalam and its metabolite from the soil matrix.

-

Procedure:

-

Weigh 10 g of a homogenized soil sample into a 50 mL polypropylene centrifuge tube.

-

Add 20 mL of acetonitrile.

-

Vortex for 1 minute to ensure thorough mixing.

-

Add internal standards (e.g., isotopically labeled tecloftalam) to correct for matrix effects and extraction losses.

-

Shake vigorously on a mechanical shaker for 30 minutes.

-

Centrifuge at 5000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube.

-

Concentrate the extract to 1 mL under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of methanol/water (50:50, v/v).

-

Filter the reconstituted solution through a 0.22 µm syringe filter into an autosampler vial for UPLC-MS/MS analysis.

-

2. UPLC-MS/MS Conditions:

-

Objective: To separate and detect tecloftalam and its imide metabolite.

-

UPLC System:

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A suitable gradient program should be developed to achieve optimal separation. For example:

-

0-1 min: 10% B

-

1-5 min: 10-90% B

-

5-6 min: 90% B

-

6-6.1 min: 90-10% B

-

6.1-8 min: 10% B

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

-

MS/MS System:

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for tecloftalam and its imide metabolite need to be determined and optimized.

-

Tecloftalam (example transitions): m/z 446 -> [product ion 1], m/z 446 -> [product ion 2]

-

Tecloftalam Imide (example transitions): m/z 428 -> [product ion 1], m/z 428 -> [product ion 2]

-

-

Optimization: Cone voltage and collision energy should be optimized for each transition to maximize sensitivity.

-

Biological Activity of Tecloftalam and its Metabolite

Tecloftalam's primary mode of action is as an antibacterial agent against the pathogen responsible for bacterial leaf blight in rice.[1] The biological activity of its primary metabolite, the imide form, is not well-documented in scientific literature. Further research is needed to determine if this metabolite retains any bactericidal properties or if it exhibits different toxicological or biological effects. The synthesis of the tecloftalam imide metabolite can be achieved for such toxicological and efficacy studies.[13][14][15][16][17]

Conclusion

This technical guide provides a foundational understanding of tecloftalam and its primary imide metabolite, including their chemical identifiers and a proposed metabolic pathway. The analytical workflow presented highlights a robust method for their detection and quantification in environmental samples. Further research into the complete metabolic fate of tecloftalam and the biological activities of its various degradation products is essential for a comprehensive environmental risk assessment and to ensure the continued safe and effective use of this important agricultural bactericide.

References

- Han, L., et al. (2021). Repeated exposure to fungicide tebuconazole alters the degradation characteristics, soil microbial community and functional profiles. Environmental Pollution, 287, 117660.

-

PubChem. (n.d.). Tecloftalam. National Center for Biotechnology Information. Retrieved from [Link]

- Al-Adhreai, A. H., et al. (2022). Degradation of 2,6-dicholorophenol by Trichoderma longibraciatum Isolated from an industrial Soil Sample in Dammam, Saudi Arabia. Scientific Reports, 12(1), 2867.

- Karpouzas, D. G., et al. (2013). Laboratory and field dissipation of penoxsulam, tricyclazole and profoxydim in rice paddy systems. Chemosphere, 91(7), 949-956.

- Ali, I. A. I., et al. (2009). Synthesis of N-substituted-3,4,5,6-tetrachlorophthalimide using trichloroacetimidate C-C bond formation method. ARKIVOC, 2009(13), 193-199.

- Wilson, I. D., et al. (2009). UPLC–MS for metabolomics: a giant step forward in support of pharmaceutical research. Bioanalysis, 1(1), 43-61.

- Google Patents. (n.d.). CN110407735B - Synthesis process of 3,4,5,6-tetrafluoro-N-methylphthalimide.

- Journal of Pharmacognosy and Phytochemistry. (2019). Microbial degradation of second generation Neonicotinoid: Thiamethoxam in clay loam soils. Journal of Pharmacognosy and Phytochemistry, 8(1), 107-111.

-

UPCommons. (n.d.). A UPLC-MS/MS method for quantification of metabolites in the ethylene biosynthesis pathway and its biological validation in Arabidopsis. Retrieved from [Link]

- Seitz, A. J., & Jaisi, D. P. (2023). The effect of rice residue management on rice paddy Si, Fe, As, and methane biogeochemistry. Science of The Total Environment, 898, 166496.

- Singh, B., et al. (2014). Persistence and metabolism of imidacloprid in rice.

-

ResearchGate. (n.d.). (PDF) Development of a UPLC-MS/MS method for the determination of lacosamide and its metabolite and its application to drug-drug interaction. Retrieved from [Link]

-

Sciforum. (n.d.). Synthesis of N-substituted-3,4,5,6-tetrachlorophthalimide using trichloroacetimidate C-C bond formation method. Retrieved from [Link]

- Farghaly, M. F. M., et al. (2013). Deltamethrin degradation and effects on soil microbial activity. Journal of environmental science and health. Part. B, Pesticides, food contaminants, and agricultural wastes, 48(7), 575-581.

-

SciSpace. (n.d.). Development of LC/MS techniques for plant and drug metabolism studies. Retrieved from [Link]

-

ResearchGate. (n.d.). Degradation of Biofumigant Isothiocyanates and Allyl Glucosinolate in Soil and Their Effects on the Microbial Community Composition. Retrieved from [Link]

- El-Sayed, M., et al. (2022). Borylated 2,3,4,5-Tetrachlorophthalimide and Their 2,3,4,5-Tetrachlorobenzamide Analogues: Synthesis, Their Glycosidase Inhibition and Anticancer Properties in View to Boron Neutron Capture Therapy. Molecules, 27(11), 3438.

- Google Patents. (n.d.). EP0495426A2 - Preparation of 3,5-dichlorophthalic acid and 3,5-dichlorophthalic anhydride.

-

Frontiers. (n.d.). Integrated GC-MS and UPLC-ESI-QTOF-MS based untargeted metabolomics analysis of in vitro raised tissues of Digitalis purpurea L. Retrieved from [Link]

Sources

- 1. Tecloftalam | C14H5Cl6NO3 | CID 53469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 26491-30-5 CAS Manufactory [chemicalbook.com]

- 3. honeywell.lab-cuongthinh.com.vn [honeywell.lab-cuongthinh.com.vn]

- 4. echemi.com [echemi.com]

- 5. mdpi.com [mdpi.com]

- 6. Degradation of 2,6-dicholorophenol by Trichoderma longibraciatum Isolated from an industrial Soil Sample in Dammam, Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. phytojournal.com [phytojournal.com]

- 8. Deltamethrin degradation and effects on soil microbial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. UPLC–MS for metabolomics: a giant step forward in support of pharmaceutical research - PMC [pmc.ncbi.nlm.nih.gov]

- 10. upcommons.upc.edu [upcommons.upc.edu]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. CN110407735B - Synthesis process of 3,4,5, 6-tetrafluoro-N-methylphthalimide - Google Patents [patents.google.com]

- 15. sciforum.net [sciforum.net]

- 16. Borylated 2,3,4,5-Tetrachlorophthalimide and Their 2,3,4,5-Tetrachlorobenzamide Analogues: Synthesis, Their Glycosidase Inhibition and Anticancer Properties in View to Boron Neutron Capture Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. EP0495426A2 - Preparation of 3,5-dichlorophthalic acid and 3,5-dichlorophthalic anhydride - Google Patents [patents.google.com]

tecloftalam metabolite stability under different pH conditions

Title: Technical Assessment of Tecloftalam Metabolite Stability: Hydrolytic Kinetics and pH-Dependent Degradation

Executive Summary Tecloftalam (N-(2,3-dichlorophenyl)-3,4,5,6-tetrachlorophthalamic acid) is a bactericide predominantly used in rice cultivation to control bacterial leaf blight (Xanthomonas oryzae). Its environmental fate and metabolic stability are governed by the hydrolytic cleavage of its amide bond, a process significantly influenced by pH. Unlike simple amides, Tecloftalam exhibits "phthalamic acid kinetics," where the ortho-carboxylic acid group facilitates intramolecular catalysis, leading to rapid degradation in acidic and neutral aqueous environments.

This guide details the stability profile of Tecloftalam, identifies its primary stable metabolites—Tetrachlorophthalic Acid (TCPA) and 2,3-Dichloroaniline (2,3-DCA) —and provides a validated experimental protocol for assessing these parameters in a drug development or environmental safety context.

Chemical Context & Degradation Mechanism[1][2][3]

1.1 The Phthalamic Acid Effect Tecloftalam is not a standard benzamide; it is a phthalamic acid derivative. In aqueous solution, the proximity of the carboxylic acid group (–COOH) to the amide bond (–CONH–) allows for intramolecular general acid catalysis .

-

Mechanism: The carboxylic acid protonates the amide nitrogen or attacks the carbonyl carbon, forming a transient Tetrachlorophthalic Anhydride intermediate.

-

Result: This intermediate is highly unstable in water and rapidly hydrolyzes to the dicarboxylic acid, releasing the aniline moiety.

-

pH Dependence: This reaction is fastest at pH values where the carboxylic acid is protonated (pH < pKa ~3-4) and slows as the pH rises and the group ionizes to a carboxylate (–COO⁻), which cannot act as an intramolecular proton donor.

1.2 Primary Metabolites The hydrolysis of Tecloftalam yields two distinct metabolites with divergent stability profiles:

| Metabolite | Chemical Structure | Stability Profile | Environmental/Tox Implication |

| Tetrachlorophthalic Acid (TCPA) | C₈H₂Cl₄O₄ | High Stability. Sparingly soluble in water; resistant to further abiotic hydrolysis. | Persistent organic acid; low acute toxicity. |

| 2,3-Dichloroaniline (2,3-DCA) | C₆H₅Cl₂N | High Stability. Moderately soluble; resistant to hydrolysis. | Critical Concern. Toxic, persistent, and a known environmental pollutant.[1] |

Visualizing the Degradation Pathway

The following diagram illustrates the degradation pathway, highlighting the intramolecular catalysis and the divergence into two stable metabolites.

Caption: Figure 1. Hydrolytic degradation pathway of Tecloftalam showing the transient anhydride intermediate favored in acidic conditions and the final stable metabolites.

Stability Profile under Different pH Conditions

The following data summarizes the kinetic behavior of Tecloftalam. While specific

| pH Condition | Dominant Mechanism | Estimated Stability (Parent) | Metabolite Formation Rate |

| Acidic (pH 4) | Intramolecular Catalysis. The protonated -COOH group attacks the amide, accelerating cleavage. | Unstable ( | Rapid. 2,3-DCA and TCPA accumulate quickly. |

| Neutral (pH 7) | Mixed Mode. Partial ionization of -COOH slows intramolecular catalysis, but hydrolysis still proceeds. | Moderately Stable ( | Moderate. Steady release of 2,3-DCA over days. |

| Basic (pH 9) | General Base Hydrolysis. The -COO⁻ group repels the nucleophile, but OH⁻ eventually attacks the amide carbonyl. | Stable to Moderate. Ionization prevents intramolecular catalysis, stabilizing the molecule until OH⁻ concentration is high enough to force hydrolysis. | Slow. Gradual accumulation of metabolites. |

Experimental Protocol: Determination of Metabolite Stability (OECD 111 Equivalent)

To empirically validate these stability profiles, researchers should utilize a sterile, buffered system to isolate abiotic hydrolysis from microbial degradation.

4.1 Reagents & Equipment

-

Buffers: Citrate (pH 4), Phosphate (pH 7), Borate (pH 9). Note: Ensure buffers are sterile (0.22 µm filtered) to prevent microbial growth.

-

Test Substance: Analytical grade Tecloftalam (>98% purity).

-

Analysis: HPLC-UV (254 nm) or LC-MS/MS (for low-level metabolite detection).

4.2 Step-by-Step Workflow

-

Preparation of Stock Solution: Dissolve Tecloftalam in acetonitrile (ACN) to create a 1000 mg/L stock.

-

Buffer Spiking: Spike sterile buffers (pH 4, 7, 9) with the stock solution to a final concentration of 10 mg/L. Keep organic solvent <1% v/v to avoid solvent effects.

-

Incubation: Aliquot samples into amber glass vials (to exclude photolysis) and incubate at 50°C (accelerated) and 25°C (ambient) in temperature-controlled dark chambers.

-

Sampling Intervals:

-

pH 4:[2] 0, 2, 6, 12, 24, 48 hours (Expect rapid loss).

-

pH 7/9: 0, 1, 3, 7, 14, 30 days.

-

-

Quenching & Analysis: At each time point, remove an aliquot. If analyzing by HPLC, inject directly. If degradation is fast, quench pH 4 samples by neutralizing to pH 7 immediately to stop the reaction.

-

Quantification: Measure the disappearance of Tecloftalam and the stoichiometric appearance of TCPA and 2,3-DCA.

4.3 Workflow Diagram

Caption: Figure 2. Experimental workflow for determining hydrolytic stability kinetics.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53469, Tecloftalam. Retrieved from [Link]

-

FAO/WHO Joint Meeting on Pesticide Residues (JMPR). List of Pesticides Evaluated by JMPR. Food and Agriculture Organization of the United Nations. Retrieved from [Link]

- Roberts, T. R., & Hutson, D. H. (1999).Metabolic Pathways of Agrochemicals: Part 2: Insecticides and Fungicides. Royal Society of Chemistry. (Contextual reference for phthalamic acid hydrolysis mechanisms).

-

National Institute of Health (NIH). Tetrachlorophthalic acid - Substance Profile. Retrieved from [Link]

Sources

Abiotic Degradation Pathways of Tecloftalam: A Technical Analysis

Executive Summary & Chemical Profile

Tecloftalam (CAS: 76280-91-6) is a phthalamic acid derivative bactericide, chemically defined as 2,3,4,5-tetrachloro-6-[(2,3-dichlorophenyl)carbamoyl]benzoic acid.[1] Its efficacy against bacterial leaf blight (Xanthomonas oryzae) in rice cultivation is well-documented, but its environmental fate is governed by strict abiotic degradation pathways.

Understanding these pathways is critical for researchers developing stability protocols or environmental fate models. The molecule contains two distinct polychlorinated aromatic ring systems linked by an amide bond, making it susceptible to two primary abiotic degradation vectors: hydrolytic cleavage of the amide linkage and photolytic dechlorination of the aromatic rings.

Chemical Structure & Vulnerability Analysis

-

Amide Linkage (-CONH-): The primary site for hydrolytic attack. Susceptibility is pH-dependent, with base-catalyzed hydrolysis being the dominant pathway.

-

Polychlorinated Rings: The tetrachlorophthalic and dichlorophenyl rings are electron-deficient, making them stable against oxidation but highly susceptible to photolytic reductive dechlorination under UV irradiation.

-

Carboxylic Acid Group (-COOH): Influences solubility and degradation kinetics via pH-dependent ionization (

).

Hydrolytic Degradation Pathway

Hydrolysis is the dominant abiotic degradation pathway for tecloftalam in aqueous environments, particularly under alkaline conditions. The reaction follows pseudo-first-order kinetics.

Mechanism: Amide Bond Cleavage

The degradation is driven by the nucleophilic attack of water (or hydroxide ions) on the carbonyl carbon of the amide group. This cleavage is irreversible under environmental conditions and yields two primary degradation products (metabolites).

Reaction Equation:

pH Dependence[2]

-

Acidic Conditions (pH < 4): Phthalamic acids can undergo intramolecular cyclization to form the corresponding phthalimide (Tecloftalam Imide) due to the proximity of the carboxylic acid and amide groups. This is a dehydration reaction.

-

Neutral Conditions (pH 7): Hydrolysis is slow. The molecule exists primarily in its ionized carboxylate form, which repels nucleophilic attack slightly due to charge repulsion.

-

Alkaline Conditions (pH > 9): Rapid degradation occurs. The hydroxide ion (

) acts as a strong nucleophile, attacking the amide carbonyl to release 2,3-dichloroaniline.

Degradation Products

-

2,3,4,5-Tetrachlorophthalic Acid (TCPA): A stable, highly oxidized aromatic acid. It is generally recalcitrant to further abiotic hydrolysis but can precipitate as calcium salts in hard water.

-

2,3-Dichloroaniline (2,3-DCA): A toxic aromatic amine.[3] While stable to hydrolysis, it is highly sensitive to photolysis and microbial degradation.

Photolytic Degradation Pathway

In clear surface waters, direct photolysis competes with hydrolysis. Tecloftalam absorbs UV radiation (absorption maximum

Mechanism: Reductive Dechlorination

Upon UV excitation (

Primary Photolysis Steps:

-

Excitation:

-

Dechlorination: Loss of Cl atoms from the tetrachlorophthalic ring or the dichlorophenyl ring.

-

Amide Cleavage (Photo-Claisen type): UV energy can also induce rupture of the amide bond, generating radical species that form 2,3-DCA and TCPA.

Secondary Photoproducts

-

Dechlorinated Congeners: Trichloro- and dichloro- analogues of tecloftalam.

-

Azo Compounds: 2,3-DCA released during photolysis can undergo photo-oxidation to form azo dimers (e.g., 3,3',4,4'-tetrachloroazobenzene), though this is a minor pathway compared to biological transformation.

Pathway Visualization (DOT Diagram)

The following diagram maps the abiotic degradation network of Tecloftalam, distinguishing between hydrolytic (pH-driven) and photolytic (light-driven) routes.

Caption: Figure 1. Bi-modal abiotic degradation map of Tecloftalam showing pH-dependent hydrolysis and UV-mediated photolysis.

Experimental Protocols

To validate these pathways in a laboratory setting, the following self-validating protocols are recommended. These are adapted from OECD Guidelines 111 (Hydrolysis) and 316 (Photolysis).

Hydrolytic Kinetics Assay

Objective: Determine hydrolysis rate constants (

Reagents:

-

Sterile buffer solutions (Acetate pH 4, Phosphate pH 7, Borate pH 9).

-

Tecloftalam analytical standard (>98% purity).

-

Acetonitrile (HPLC grade).

Workflow:

-

Preparation: Prepare a 1000 mg/L stock solution of Tecloftalam in acetonitrile.

-

Dosing: Spike sterile buffers to a final concentration of 10 mg/L (ensure <1% co-solvent volume to prevent solvent effects).

-

Incubation: Aliquot into amber glass vials (to exclude light). Incubate at 50°C (accelerated) and 25°C.

-

Sampling: Sacrifice triplicate vials at

days. -

Analysis: Analyze via HPLC-DAD or LC-MS/MS.

-

Column: C18 Reverse Phase.

-

Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) gradient.

-

Detection: 2,3-DCA (240 nm), Tecloftalam (290 nm).

-

Data Treatment:

Plot

Photolysis Quantum Yield Determination

Objective: Assess susceptibility to direct photodegradation.

Workflow:

-

Setup: Use a Xenon arc lamp (simulated sunlight) equipped with a UV cut-off filter (<290 nm) to mimic environmental conditions.

-

Actinometry: Use a chemical actinometer (e.g., PNA/Pyridine) alongside samples to quantify photon flux.

-

Irradiation: Expose aqueous Tecloftalam solutions (pH 7) in quartz vessels. Maintain temperature at 25°C using a cooling jacket.

-

Dark Control: Wrap a duplicate set of vessels in aluminum foil to distinguish thermal hydrolysis from photolysis.

-

Analysis: Monitor the disappearance of parent compound and appearance of "Dechloro-Tec" peaks via LC-MS (scan mode m/z 100-600).

Summary of Key Data Points

| Parameter | Condition | Expected Outcome | Significance |

| Hydrolysis | pH 4 (Acidic) | Stable / Imide formation | Persistence in acidic soils. |

| Hydrolysis | pH 7 (Neutral) | Slow degradation | Moderate persistence in surface water. |

| Hydrolysis | pH 9 (Alkaline) | Rapid ( | Rapid breakdown in limestone/alkaline waters. |

| Photolysis | UV (>290nm) | Moderate degradation | Surface water degradation mechanism. |

| Major Metabolite | 2,3-Dichloroaniline | Toxic / Stable | Key analyte for residue monitoring. |

References

-

University of Hertfordshire. (2025). Tecloftalam - Pesticide Properties DataBase (PPDB). Retrieved from [Link]

-

FAO/WHO. (2022).[4] Joint Meeting on Pesticide Residues (JMPR) Reports.[4] (General methodology for amide pesticides). Retrieved from [Link]

-

PubChem. (2025).[1][3] Tecloftalam Compound Summary.[1] National Library of Medicine. Retrieved from [Link]

-